5-ethyl-1H-benzo[d]imidazole-2(3H)-thione
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
5-ethyl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2S/c1-2-6-3-4-7-8(5-6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12) |
InChI Key |
NJRBUUGDGJGJRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=S)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 5 Ethyl 1h Benzo D Imidazole 2 3h Thione and Analogues
Classical Synthetic Pathways to Benzimidazole-2(3H)-thiones
The foundational methods for constructing the benzimidazole-2(3H)-thione core have been well-established for decades, primarily relying on cyclocondensation reactions followed by functionalization of the reactive sites on the heterocyclic ring.
Cyclocondensation Reactions for Core Scaffold Formation
The most common and direct route to the benzimidazole-2(3H)-thione core involves the cyclocondensation of an appropriately substituted o-phenylenediamine (B120857) with a thiocarbonyl-containing reagent. For the synthesis of 5-ethyl-1H-benzo[d]imidazole-2(3H)-thione, the starting material would be 4-ethylbenzene-1,2-diamine.
A widely employed method is the reaction of the diamine with carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide (B78521) or in a solvent like pyridine. Another effective thiocarbonyl source is thiourea (B124793), which upon reaction with the o-phenylenediamine, cyclizes to form the desired benzimidazole-2(3H)-thione. This reaction can be carried out by refluxing the reactants in a suitable solvent like methanol (B129727) or pyridine.
A one-pot condensation reaction of o-phenylenediamines with substituted thioureas under solvent-free conditions has also been reported, offering an efficient route to benzimidazole-2-thione derivatives. rrpharmacology.ru
Functionalization via Alkylation and Acylation of Benzimidazole-2(3H)-thiones
The benzimidazole-2(3H)-thione scaffold possesses multiple reactive sites, namely the two nitrogen atoms of the imidazole (B134444) ring and the exocyclic sulfur atom, making it amenable to various functionalization reactions. Alkylation and acylation are the most common derivatization strategies.
Alkylation: The thione tautomer of benzimidazole-2(3H)-thione can be readily alkylated at the sulfur atom. The reaction of the ambidentate anion of benzimidazoline-2-thione with alkyl halides typically occurs exclusively at the sulfur atom. For instance, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with ethyl bromoacetate (B1195939) in the presence of a base in dry acetone (B3395972) yields ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate. nih.gov Similarly, reaction with dibromopropane (B1216051) can lead to the formation of a tricyclic system through alkylation on the sulfur atom followed by intramolecular cyclization. nih.govnih.gov
Acylation: Acylation reactions can occur at the nitrogen atoms of the imidazole ring. For example, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with boiling acetic anhydride (B1165640) results in the formation of 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone. nih.gov However, it has been noted that the acetyl group can be lost during subsequent alkylation reactions. nih.govnih.gov
Advanced and Green Chemistry Approaches in Benzimidazole-2(3H)-thione Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents and reagents.
Catalytic Systems and Environmentally Benign Reaction Conditions
The use of catalysts can significantly enhance the efficiency of benzimidazole-2(3H)-thione synthesis. For the broader class of benzimidazoles, various catalytic systems have been explored, including the use of p-TsOH as an inexpensive and effective catalyst for the reaction of o-phenylenediamine with aldehydes or carboxylic acids. nih.gov While not specific to the thione derivatives, these catalytic approaches highlight the potential for developing more efficient syntheses. An environmentally benign and efficient one-step synthesis of substituted benzimidazoline-2-thiones has been described using tetramethylthiuram disulfide (TMTD) in water, avoiding the use of metal catalysts and ligands. researchgate.net
Microwave-Assisted and Ultrasound-Assisted Synthetic Protocols
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. researchgate.netnih.gov The synthesis of benzimidazole-2-thione derivatives has been successfully achieved using microwave-assisted one-pot condensation of o-phenylenediamine with substituted thiourea under solvent-free conditions. rrpharmacology.ru This method is advantageous due to its simplicity, high yields, and eco-friendly nature. rrpharmacology.ru
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of benzimidazole (B57391). The use of ultrasound offers benefits such as shorter reaction times, good yields, and lower energy consumption.
Strategies for Specific Derivatization of this compound and Related Structures
The derivatization of the this compound core can be approached by targeting different positions on the molecule to generate a library of analogues with potentially diverse biological activities. The strategies can be extrapolated from the derivatization of similar benzimidazole-2-thiol scaffolds.
One key strategy involves the functionalization of the 5-position of the benzimidazole ring. For example, a multi-step synthesis starting from 2-nitroaniline (B44862) can lead to the formation of 5-amino-1H-benzo[d]imidazole-2-thiol. researchgate.net This amino group can then serve as a handle for further derivatization, such as the reaction with various aromatic aldehydes to yield 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols. researchgate.net A similar approach could be envisioned starting from an appropriately substituted precursor to introduce an ethyl group at the 5-position.
Alkylation at the sulfur atom is another important derivatization strategy. The synthesis of 5-R-1H-benzo[d]imidazole-2-thiol derivatives and their subsequent reaction with various phenacyl bromides demonstrates the feasibility of S-alkylation on a substituted benzimidazole-2-thiol core.
Furthermore, derivatization at the nitrogen atoms of the imidazole ring can be achieved. The synthesis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione has been reported, which involves the reaction of N¹-ethylbenzene-1,2-diamine with carbon disulfide. This indicates that substitution at the N-1 position can be controlled by the choice of the starting diamine. Subsequent alkylation or acylation at the remaining N-3 position could provide further derivatives.
The following table summarizes the different derivatization strategies for the benzimidazole-2(3H)-thione scaffold based on reported methodologies for related structures.
| Position of Derivatization | Type of Reaction | Reagents and Conditions | Potential Product Type |
| Sulfur (S) | Alkylation | Alkyl halides (e.g., ethyl bromoacetate, dibromopropane) in the presence of a base. nih.gov | S-alkylated benzimidazole-2-thiols |
| Nitrogen (N-1/N-3) | Acylation | Acetic anhydride, boiling. nih.gov | N-acylated benzimidazole-2-thiones |
| Nitrogen (N-1/N-3) | Alkylation | Alkyl halides with a base, after initial S-alkylation or on a pre-N-substituted core. | N,S-dialkylated or N-alkylated benzimidazole-2-thiones |
| Benzene (B151609) Ring (C-5) | Introduction of functional groups | Multi-step synthesis involving nitration, reduction, and subsequent reactions (e.g., with aldehydes). researchgate.net | 5-substituted benzimidazole-2-thiones |
Introduction of Diverse Chemical Moieties at Key Positions
The derivatization of the benzimidazole-2-thione core is readily achieved through various chemical reactions, most notably alkylation, acylation, and aminomethylation. The regioselectivity of these reactions can often be controlled by the choice of reaction conditions.
S-Alkylation: The exocyclic sulfur atom is a soft nucleophile and readily undergoes S-alkylation upon reaction with various electrophiles. This is one of the most common derivatization strategies. For instance, the reaction of benzimidazole-2-thiones with alkyl halides, such as bromoethane (B45996) or derivatives of chloroacetic acid, in the presence of a base, leads exclusively to the formation of 2-(alkylthio)-1H-benzimidazole derivatives. researchgate.net Similarly, treatment with propargyl bromide in anhydrous potassium carbonate and dry acetone yields 2-(prop-2-yn-1-ylthio)-1H-benzimidazole, a key intermediate for further modifications like click chemistry. frontiersin.org Hydroxy-alkylation can also be achieved regioselectively at the sulfur atom by reacting the parent thione with halogeno-alkanols, such as 2-chloroethanol, in the presence of sodium ethoxide. nih.gov
N-Substitution: The nitrogen atoms of the benzimidazole ring can also be functionalized. N-acylation can be achieved by reacting the thione with reagents like acetic anhydride, which typically results in the formation of a 1-acetyl derivative. mdpi.com Aminomethylation, a type of Mannich reaction, with secondary amines (e.g., diethylamine, morpholine) and paraformaldehyde introduces aminomethyl groups, often at the N3 position. mdpi.com In some cases, reaction conditions can be tuned to achieve disubstitution at both nitrogen atoms. researchgate.net
The table below summarizes common methods for introducing chemical moieties at the sulfur and nitrogen positions of the benzimidazole-2-thione scaffold.
| Target Position | Reaction Type | Reagents and Conditions | Resulting Moiety |
| Sulfur (S) | S-Alkylation | Alkyl halide, K₂CO₃, Acetone | 2-(Alkylthio) |
| Sulfur (S) | S-Propargylation | Propargyl bromide, K₂CO₃, Acetone | 2-(Prop-2-yn-1-ylthio) |
| Sulfur (S) | S-Hydroxyalkylation | Halogeno-alkanol, NaOEt, Alcohol | 2-((Hydroxyalkyl)thio) |
| Nitrogen (N1) | N-Acylation | Acetic anhydride, Reflux | 1-Acetyl |
| Nitrogen (N3) | Mannich Reaction | Secondary amine, Paraformaldehyde, Ethanol | 3-(Aminomethyl) |
Synthesis of Hybrid Heterocyclic Architectures Incorporating the Benzimidazole-2(3H)-thione Unit
The benzimidazole-2(3H)-thione nucleus serves as a valuable synthon for constructing fused polycyclic heterocyclic systems. These hybrid architectures are created by annulating another heterocyclic ring onto the benzimidazole core, often leading to compounds with significantly different chemical and biological profiles.
Thiazolo[3,2-a]benzimidazoles: One of the most extensively studied hybrid systems is the thiazolo[3,2-a]benzimidazole ring system. This tricyclic structure is typically synthesized through the reaction of a 2-mercaptobenzimidazole (B194830), such as the 5-ethyl analogue, with bifunctional reagents. A common method involves the reaction with α-haloketones, which first forms a 2-(ketoalkylthio)benzimidazole intermediate, followed by an intramolecular cyclization under acidic conditions (e.g., using polyphosphoric acid) to yield the fused thiazole (B1198619) ring. nih.govresearchgate.net An alternative one-pot synthesis involves the cyclocondensation of the benzimidazole-2-thiol, chloroacetic acid, and an aromatic aldehyde in the presence of sodium acetate (B1210297) and a catalyst like piperidine, which directly yields 2-substituted-thiazolo[3,2-a]benzimidazol-3(2H)-ones. uctm.edu
Triazole-Containing Hybrids: The benzimidazole-2-thione scaffold can be linked to or fused with triazole rings. For example, S-propargylated intermediates can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with various azides to form 1,2,3-triazole hybrids. frontiersin.org Another approach involves reacting S-substituted benzimidazoles containing a hydrazide moiety with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine (B178648) hydrate, to construct a fused 1,2,4-triazole (B32235) ring. mdpi.com
Oxadiazole-Containing Hybrids: Hybrid molecules incorporating a 1,3,4-oxadiazole (B1194373) ring can also be synthesized. A common precursor is a hydrazide derivative of the benzimidazole core. Treatment of this hydrazide with carbon disulfide in an ethanolic potassium hydroxide solution leads to the formation of a 5-(substituted)-1,3,4-oxadiazole-2(3H)-thione moiety attached to the benzimidazole unit. mdpi.comnih.gov
The following table outlines key synthetic strategies for constructing hybrid heterocyclic systems from benzimidazole-2-thione analogues.
| Hybrid System | Synthetic Strategy | Key Reagents |
| Thiazolo[3,2-a]benzimidazole | Reaction and Cyclization | α-Haloketones, Polyphosphoric Acid |
| Thiazolo[3,2-a]benzimidazol-3(2H)-one | One-pot Cyclocondensation | Chloroacetic acid, Aromatic aldehyde, NaOAc |
| 1,2,3-Triazole Hybrids | Azide-Alkyne Cycloaddition | 2-(Prop-2-yn-1-ylthio) derivative, Organic azide, Cu(I) catalyst |
| 1,3,4-Oxadiazole-2-thione Hybrids | Cyclization of Hydrazide | Hydrazide derivative, CS₂, KOH |
These derivatization and hybridization strategies highlight the chemical versatility of the this compound scaffold, enabling the generation of large libraries of novel compounds for various scientific applications.
Advanced Spectroscopic and Structural Elucidation of 5 Ethyl 1h Benzo D Imidazole 2 3h Thione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 5-ethyl-1H-benzo[d]imidazole-2(3H)-thione, a combination of ¹H and ¹³C NMR would be essential to confirm the arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Proton Environments
A ¹H NMR spectrum of the title compound is expected to show distinct signals corresponding to each unique proton environment.
Ethyl Group Protons: The ethyl group at the C5 position would produce a characteristic triplet signal for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂) protons, arising from spin-spin coupling with each other.
Aromatic Protons: The benzimidazole (B57391) core would display signals in the aromatic region of the spectrum. The substitution pattern (protons at C4, C6, and C7) would lead to a specific set of splitting patterns that could be resolved to confirm the 5-ethyl substitution.
Amine Proton (N-H): A broad singlet corresponding to the N-H proton of the thioamide group is expected. Its chemical shift can be variable and is often confirmed by D₂O exchange, where the peak disappears.
Table 1: Predicted ¹H NMR Signals for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ethyl -CH₃ | ~1.2 | Triplet (t) |
| Ethyl -CH₂ | ~2.6 | Quartet (q) |
| Aromatic C4-H | ~7.0-7.2 | Singlet or Doublet |
| Aromatic C6-H | ~6.9-7.1 | Doublet |
| Aromatic C7-H | ~7.0-7.2 | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Frameworks
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Thione Carbon (C=S): A signal for the C2 carbon (C=S) is expected to appear significantly downfield, typically in the range of 165-180 ppm.
Aromatic and Imidazole (B134444) Carbons: The seven other sp²-hybridized carbons of the bicyclic system would produce distinct signals in the aromatic region (approx. 105-140 ppm). The specific chemical shifts would be influenced by the ethyl group and the thioamide moiety.
Ethyl Group Carbons: Two signals in the aliphatic region would correspond to the methyl and methylene carbons of the ethyl substituent.
Table 2: Predicted ¹³C NMR Signals for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=S) | ~170 |
| C4 | ~110 |
| C5 | ~138 |
| C6 | ~122 |
| C7 | ~110 |
| C3a/C7a (bridgehead) | ~130-135 |
| Ethyl -CH₂ | ~28 |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Bonding Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. Key expected absorptions for the title compound would include:
N-H Stretch: A broad band in the region of 3100-3000 cm⁻¹ associated with the N-H bond of the imidazole ring.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.
C=N and C=C Stretches: Absorptions in the 1650-1450 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the benzimidazole ring system.
C=S Stretch: The thioamide C=S stretching vibration is expected to appear in the fingerprint region, often between 1200 and 1050 cm⁻¹.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the parent molecule, which allows for the unambiguous confirmation of its molecular formula (C₉H₁₀N₂S). The analysis of the fragmentation pattern in the mass spectrum would provide further structural evidence, likely showing the loss of the ethyl group or fragments related to the stable benzimidazole core.
Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule. The benzimidazole system, being aromatic, is expected to exhibit characteristic π→π* transitions. The specific wavelengths of maximum absorption (λmax) would provide information about the conjugated system. Photoluminescence spectroscopy could be used to investigate the compound's emissive properties upon excitation, providing insights into its potential applications in materials science, though such properties are not widely reported for simple derivatives.
Computational and Theoretical Investigations of 5 Ethyl 1h Benzo D Imidazole 2 3h Thione and Analogues
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of benzimidazole (B57391) derivatives. These studies provide a foundational understanding of the molecule's stability, reactivity, and potential for intermolecular interactions.
Geometry Optimization and Conformational Landscapes
Below is a table of selected optimized geometric parameters for a representative benzimidazole-2-thione derivative, based on crystallographic data of a close analogue.
Table 1: Selected Geometric Parameters of a Representative Benzimidazole-2-thione Derivative | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C=S | 1.685 | | | | N-C(thione) | 1.348 | | | | C-N(imidazole) | 1.390 | | | | C-C(benzene) | 1.395 | | | | | | N-C-N | 107.2 | | | | C-N-C(ethyl) | 125.5 | | | | | C-N-C-C(ethyl) | 91.4 |
Note: Data is illustrative and based on the crystal structure of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.orgwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wikipedia.orgirjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more prone to electronic transitions. irjweb.com For benzimidazole derivatives, the HOMO is typically localized over the electron-rich regions, including the sulfur atom and the benzene (B151609) ring, while the LUMO is often distributed across the imidazole (B134444) ring. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for Benzimidazole-2-thione Analogues
| Compound Analogue | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Analogue A | -5.758 | -0.718 | 5.040 |
| Analogue B | -6.424 | 0.347 | 6.771 |
| Analogue C | -5.461 | 0.199 | 5.660 |
Note: These values are representative for the class of compounds and are sourced from computational studies on similar benzimidazole derivatives. nih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govmdpi.com The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. nih.gov Regions of negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and are likely sites for nucleophilic attack. nih.govmdpi.com In benzimidazole-2-thione derivatives, the area around the sulfur atom of the thione group generally exhibits a high negative potential, indicating its role as a primary site for electrophilic interaction. The hydrogen atom attached to the nitrogen in the imidazole ring typically shows a positive potential, making it a potential hydrogen bond donor. nih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular interactions by examining the charge transfer between filled donor and empty acceptor orbitals. acs.org This analysis is particularly useful for quantifying the strength of hydrogen bonds and other non-covalent interactions that stabilize the molecular structure. researchgate.net In the crystal structure of benzimidazole-2-thione analogues, intermolecular N-H···S hydrogen bonds are a significant stabilizing force, often leading to the formation of dimeric structures. nih.gov NBO analysis can quantify the stabilization energy associated with these interactions. For instance, the interaction between a lone pair on the sulfur atom (donor) and an antibonding orbital of an N-H bond (acceptor) on an adjacent molecule can be evaluated. acs.orgresearchgate.net
Table 3: Illustrative NBO Analysis of Intermolecular Interactions in Benzimidazole-2-thione Analogues
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(S) | σ*(N-H) | > 5.0 |
| π(C=C) | π*(C=C) | ~ 20.0 |
| LP(N) | π*(C=S) | ~ 2.5 |
Note: LP denotes a lone pair, σ and π* denote antibonding orbitals. The values are representative for this class of compounds.* acs.orgresearchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. ctppc.org For benzimidazole-2-thione derivatives, which are known to possess a wide range of biological activities, molecular docking studies are instrumental in identifying potential protein targets and elucidating their mechanism of action at a molecular level. nih.govnih.gov These simulations can predict the binding modes and energies of the compounds within the active sites of various enzymes and receptors. nih.govsemanticscholar.org The results of docking studies are often expressed as a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. nih.gov For example, docking studies of benzimidazole-2-thione analogues against targets like α-glucosidase have shown that these compounds can form key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijpsr.com By identifying the physicochemical properties and structural features that are critical for a particular biological effect, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. researchgate.netbiointerfaceresearch.com For benzimidazole derivatives, 2D-QSAR and 3D-QSAR models have been developed for various activities, including anticancer and antimicrobial effects. ijpsr.comresearchgate.net These models often use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive equation. nih.gov The statistical quality of a QSAR model is typically assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high value for these parameters indicates a robust and predictive model. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the conformational flexibility and dynamic interactions of molecules over time. While specific MD simulation studies on 5-ethyl-1H-benzo[d]imidazole-2(3H)-thione are not extensively documented in publicly available literature, the principles and applications of this technique can be understood from studies on analogous benzimidazole derivatives. These studies provide a framework for how MD simulations can elucidate the behavior of this class of compounds at an atomic level.
MD simulations are employed to model the movement of atoms and molecules, offering insights into how compounds like this compound might behave in a biological system. This includes observing the conformational changes the molecule undergoes and how it interacts with its surrounding environment, such as a solvent or a biological target like a protein.
Research Findings from Analogous Systems
Studies on various benzimidazole derivatives have demonstrated the utility of MD simulations in understanding their mechanism of action. For instance, MD simulations have been used to explore the binding stability of benzimidazole compounds to protein targets. nih.govnih.gov These simulations can reveal key information about the dynamic nature of the ligand-protein complex, which is crucial for drug design and development. nih.gov
In a typical MD simulation study of a benzimidazole derivative interacting with a protein, the system is simulated over a period of nanoseconds to observe the stability of the complex. rsc.org Key parameters that are often analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over time. A stable RMSD suggests that the ligand remains bound in the active site of the protein.
Another important aspect analyzed is the root-mean-square fluctuation (RMSF), which highlights the flexible regions of the protein and the ligand. This can provide insights into which parts of the molecule are most mobile and how this flexibility might influence its binding affinity.
The dynamic interactions between the benzimidazole derivative and the protein's amino acid residues are also a key focus. MD simulations can map out the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for the stability of the ligand-protein complex. nih.gov The persistence of these interactions throughout the simulation is a strong indicator of the ligand's binding mode and affinity.
Conformational Flexibility
Dynamic Interactions with Biological Targets
MD simulations are particularly valuable for studying the dynamic interactions of small molecules with biological targets such as enzymes or receptors. mdpi.comekb.eg For example, if this compound were to be investigated as an inhibitor of a particular enzyme, MD simulations could be used to model its entry into the active site, the conformational changes that occur upon binding, and the specific interactions that stabilize the complex. nih.govnih.gov
The following interactive data table summarizes the types of data that are typically generated and analyzed in MD simulation studies of benzimidazole derivatives, which would be relevant for understanding the dynamic behavior of this compound.
Table 1: Representative Data from Molecular Dynamics Simulations of Benzimidazole Analogues
| Parameter | Description | Typical Values/Observations |
| RMSD (Protein) | Root-mean-square deviation of the protein backbone atoms from the initial structure. | Fluctuations around 1-3 Å indicate a stable protein structure. |
| RMSD (Ligand) | Root-mean-square deviation of the ligand atoms relative to the protein's active site. | Low values (e.g., < 2 Å) suggest stable binding of the ligand. |
| RMSF (Residue) | Root-mean-square fluctuation of individual amino acid residues. | Higher values indicate more flexible regions of the protein, often in loop regions. |
| Hydrogen Bonds | Number and occupancy of hydrogen bonds between the ligand and protein. | Consistent hydrogen bonding over the simulation time indicates stable interactions. |
| Binding Free Energy (MM/PBSA or MM/GBSA) | An estimation of the free energy of binding of the ligand to the protein. | More negative values indicate stronger binding affinity. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Changes in SASA can indicate conformational changes or binding events. nih.gov |
These computational investigations provide a dynamic picture of the molecular interactions that are not always apparent from static experimental structures. nih.govmaterialsciencejournal.org By simulating the behavior of this compound and its analogues over time, researchers can gain a deeper understanding of their conformational preferences and the nature of their interactions with biological macromolecules, which is invaluable for the rational design of new and more effective therapeutic agents. researchgate.netresearchgate.net
In Vitro Biological Activity Profiling and Mechanistic Exploration of 5 Ethyl 1h Benzo D Imidazole 2 3h Thione Derivatives
Enzyme Inhibition Studies
Derivatives of the 1H-benzo[d]imidazole-2(3H)-thione scaffold have been investigated for their potential to inhibit various enzymes implicated in a range of pathological conditions.
Urease, a nickel-containing metalloenzyme, is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. Its inhibition is a key strategy for combating these infections. Studies on benzimidazole-based hydrazones have demonstrated potent urease inhibitory activity. In one such study, a series of N′-(substituted benzylidene)-2-(5,6-dichloro-2-methyl-1H-benzimidazol-1-yl)acetohydrazides exhibited significant inhibitory properties against the urease enzyme, with IC50 values ranging from 0.0155 to 0.0602 µM, which were considerably more potent than the standard inhibitor, thiourea (B124793) (IC50 = 0.5115 µM). researchgate.net Another investigation into benzimidazole (B57391) derivatives containing hydrazinecarbothioamide, 1,2,4-triazole (B32235), and 1,3,4-oxadiazole (B1194373) moieties also reported strong urease inhibition, with one compound showing an IC50 value as low as 0.06 µM. researchgate.net Molecular docking studies suggest that these compounds effectively bind within the active site of the Jack bean urease enzyme. researchgate.net
Lipoxygenases (LOX) are enzymes that play a significant role in the inflammatory cascade by catalyzing the oxidation of polyunsaturated fatty acids. A series of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives were synthesized and evaluated for their inhibitory activity against soybean 15-lipoxygenase (15-LOX). researchgate.net The results indicated that the inhibitory potency was highly dependent on the substituents on the aryl rings. researchgate.net One of the most active compounds in the series demonstrated an IC50 value of 4.7 μM for 15-LOX inhibition. researchgate.net Docking studies suggested that a potential mechanism for this inhibition is the chelation of the iron atom within the enzyme's active site by the thione group of the imidazole (B134444) ring. researchgate.net
The inhibitory activity of benzimidazole-2-thione derivatives extends to several other key enzyme systems.
α-Glucosidase: This enzyme is a target for managing type 2 diabetes. A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were identified as excellent inhibitors of α-glucosidase, with IC50 values ranging from 0.64 µM to 343.10 µM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 873.34 µM). nih.govresearchgate.net
Carbonic Anhydrases (CAs): Derivatives featuring a 2-substituted-benzimidazole-6-sulfonamide scaffold have been investigated as inhibitors of various human CA isoforms. nih.gov These studies revealed potent inhibitory activity and promising selectivity profiles, particularly towards the tumor-associated isoforms CA IX and XII. nih.gov
Bacterial Hyaluronan Lyase: This enzyme is involved in the spread of bacterial infections. N-acylated benzimidazole-2-thiones have been developed as inhibitors of Streptococcus agalactiae hyaluronan lyase, with some derivatives showing IC50 values in the micromolar range. researchgate.netscilit.com
Protein Kinases: Several protein kinases are crucial in cancer cell signaling. Imidazole derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a key player in angiogenesis. nih.gov Furthermore, benzimidazole hybrids have been identified as strong inhibitors of Epidermal Growth Factor Receptor (EGFR), another critical target in cancer therapy. nih.gov
In Vitro Antiproliferative Activity against Cancer Cell Lines
The cytotoxic potential of 1H-benzo[d]imidazole-2(3H)-thione derivatives has been extensively evaluated against a variety of human cancer cell lines, demonstrating their promise as scaffolds for the development of new anticancer agents.
Numerous studies have established the half-maximal inhibitory concentration (IC50) values for various benzimidazole-2-thione derivatives, quantifying their cytotoxic effects. For instance, a series of N-1 arylidene amino imidazole-2-thiones showed moderate to good antitumor activities against MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HepG2 (hepatocellular carcinoma) cell lines, with the most potent compound exhibiting IC50 values below 5 µM for all tested lines. nih.govresearchgate.net Other synthesized benzimidazol-2-thione derivatives have shown significant activity against rhabdomyosarcoma (RD) and breast cancer (MDA-MB-231) cell lines. researchgate.net In another study, 1,3-bis(aryl)-1H-benzo[d]imidazol-2(3H)-one derivatives were evaluated, with one compound showing notable cytotoxic activity against the DLD-1 colon cancer cell line. researchgate.net
The table below summarizes the IC50 values for representative benzimidazole-2-thione derivatives against various cancer cell lines.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-1 arylidene amino imidazole-2-thiones | MCF-7 (Breast) | < 5 | nih.gov |
| N-1 arylidene amino imidazole-2-thiones | HepG2 (Liver) | < 5 | nih.gov |
| N-1 arylidene amino imidazole-2-thiones | HCT-116 (Colon) | < 5 | nih.gov |
| Benzotriazole-imidazol-2-thiones | HL-60 (Leukemia) | 0.40 | researchgate.net |
| Benzimidazole/1,2,3-triazole hybrids | Various | 78 - 73 (inhibitor IC50) | nih.gov |
| 1,3-bis(4-chlorophenyl)-1H-benzo[d]imidazol-2(3H)-one | DLD-1 (Colon) | ~10 (approximated from graph) | researchgate.net |
The antiproliferative effects of benzimidazole-2-thione derivatives are attributed to several molecular mechanisms.
Induction of Apoptosis and Cell Cycle Arrest: DNA flow cytometric analysis of cancer cells treated with imidazole-2-thione derivatives revealed an induction of pre-G1 apoptosis and cell cycle arrest at the G2/M phase. nih.gov Other studies have confirmed that certain benzimidazole derivatives promote apoptotic cell death through the activation of caspases 3 and 7. nih.gov
Protein Kinase Inhibition: As mentioned previously, these compounds can inhibit key protein kinases involved in cancer progression. The inhibition of kinases such as VEGFR-2 and EGFR disrupts signaling pathways that are essential for tumor growth, proliferation, and angiogenesis. nih.govnih.gov Computational studies have also suggested that some derivatives form stable complexes with ABL1 kinase, another important target in cancer therapy. researchgate.net
Disruption of Microtubule Function: Some benzimidazole derivatives are known to exert their anticancer effects by disrupting microtubule function, which is critical for cell division. nih.gov
In Vitro Antimicrobial Activity Studies
Derivatives of the benzimidazole scaffold are recognized as a versatile class of molecules with significant potential against a wide range of microorganisms. nih.gov The core structure, being a bioisostere of naturally occurring purine (B94841) nucleoside bases, allows for favorable interactions with the biopolymers of living systems. nih.gov Extensive research into substituted benzimidazoles has revealed a broad spectrum of biological activities, with antimicrobial action being a prominent feature. nih.govnih.gov The continuous emergence of drug-resistant microbes necessitates the development of novel therapeutic agents, and benzimidazole derivatives remain a promising area of investigation. nih.govresearchgate.net
Antibacterial Spectrum and Efficacy
Benzimidazole-2-thione derivatives have demonstrated notable in vitro activity against both Gram-positive and Gram-negative bacteria. researchgate.netspast.org Studies on various substituted benzimidazoles have consistently shown their potential as bacterial growth inhibitors. nih.gov
Research on different series of 2-substituted-1H-benzimidazole derivatives has identified compounds with significant antibacterial potential. For example, one study reported that derivatives featuring an oxadiazole ring at the 2-position showed enhanced activity against Staphylococcus aureus and Bacillus subtilis as the carbon chain length on the side chain increased. nih.gov In another series of 2-mercaptobenzimidazole (B194830) derivatives, compounds with specific substitutions on an attached phenyl ring, such as ortho-chloro, ortho-methyl, hydroxyl, and para-amino groups, displayed significant antibacterial effects comparable to reference drugs. nih.gov
The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. For a series of 1,2,4,5-tetrasubstituted-1H-imidazoles, all tested compounds were active against S. aureus, B. subtilis, Escherichia coli, and Klebsiella pneumoniae, with MIC values of 64 and 100 μg/mL. researchgate.net Within this group, derivatives bearing heterocyclic substituents like pyridyl or thienyl showed higher activity. researchgate.net Similarly, certain 2-phenyl benzimidazole derivatives have shown better antibacterial activity against both gram-positive and gram-negative bacteria when compared to standard ampicillin. spast.org
Table 1: In Vitro Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound Type | Bacterial Strain | MIC (μg/mL) | Source |
|---|---|---|---|
| 1,2,4,5-tetrasubstituted-1H-imidazoles | S. aureus, B. subtilis | 64 - 100 | researchgate.net |
| 1,2,4,5-tetrasubstituted-1H-imidazoles | E. coli, K. pneumoniae | 64 - 100 | researchgate.net |
Note: The data presented is for the broader class of benzimidazole derivatives, as specific MIC values for 5-ethyl-1H-benzo[d]imidazole-2(3H)-thione were not available in the provided sources.
Antifungal Efficacy and Potency
The antifungal properties of benzimidazole derivatives are well-documented, with activity demonstrated against both human and plant pathogenic fungi. nih.govnih.gov A series of 2-mercaptobenzimidazole derivatives were screened for in vitro antifungal activity against Aspergillus flavus, Aspergillus niger, and Candida albicans, with several compounds showing significant potential. nih.gov
In studies focused on agricultural applications, novel fused heterocyclic compounds bearing a benzo researchgate.netnih.govimidazo[1,2-d] nih.govbas.bgresearchgate.nettriazine structure, synthesized from benzimidazole intermediates, exhibited obvious fungicidal activities against phytopathogenic fungi. nih.gov At a concentration of 50 μg/mL, many of these derivatives showed significant inhibitory effects against Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. nih.govmdpi.com Certain compounds demonstrated particularly high efficacy, with inhibitory rates exceeding 76% against B. cinerea and 63% against R. solani. mdpi.com
Table 2: In Vitro Antifungal Activity of Benzo researchgate.netnih.govimidazo[1,2-d] nih.govbas.bgresearchgate.nettriazine Derivatives at 50 μg/mL
| Compound | Botrytis cinerea (% Inhibition) | Rhizoctonia solani (% Inhibition) | Colletotrichum capsici (% Inhibition) | Source |
|---|---|---|---|---|
| 4o | 76.7 | >50 | >50 | mdpi.com |
| 4b | Not specified | 63.5 | Not specified | mdpi.com |
| 4t | >50 | >50 | 66.8 | mdpi.com |
| 4g, 4n, 4u, 4v | >50 | >50 | >50 | mdpi.com |
Investigations into the Molecular Basis of Antimicrobial Action
The molecular mechanisms underlying the antimicrobial activity of benzimidazole derivatives are multifaceted. A primary mode of action, particularly for their antifungal effects, is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, these compounds disrupt membrane integrity and function, leading to fungal cell death. nih.gov Specifically, azole-containing antifungals, a class that includes some imidazole derivatives, are known to target the cytochrome P-450-dependent enzyme 14α-lanosterol demethylase, which is a critical step in the ergosterol biosynthetic pathway. researchgate.net
In bacteria, the mechanisms can be more varied. The structural similarity of the benzimidazole nucleus to purines allows these compounds to interfere with various metabolic pathways that utilize purine-like molecules. nih.gov Potential targets include enzymes involved in nucleic acid synthesis or other essential cellular processes. The broad effectiveness of these compounds suggests they may act on multiple targets or fundamental cellular functions. nih.govnih.gov The development of resistance in bacteria often involves mechanisms such as enzymatic modification of the drug, alteration of the drug target, or active efflux of the compound from the bacterial cell. mdpi.com Understanding these resistance mechanisms is crucial for the development of new, more effective benzimidazole-based antimicrobials.
In Vitro Antioxidant and Cytoprotective Activity Assessments
Benzimidazole-2-thione derivatives have been investigated for their potential as antioxidants and cytoprotective agents. bas.bgresearchgate.net Studies have shown that these compounds can exhibit significant radical scavenging activity and protect cells from oxidative damage. bas.bgresearchgate.netnih.gov
The antioxidant capacity of benzimidazole hydrazone derivatives has been evaluated using various in vitro assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) test, and the oxygen radical absorbance capacity (ORAC) method. nih.govdntb.gov.ua The results indicate that the antioxidant activity is highly dependent on the substitution pattern, particularly the presence and position of hydroxyl groups on an aryl ring. nih.gov For instance, derivatives with two hydroxyl groups on the aryl moiety showed a substantial increase in antioxidant capacity compared to those with a single hydroxyl group. nih.gov
In addition to radical scavenging, certain benzimidazole-2-thione hydrazones have demonstrated cytoprotective and hepatoprotective effects. bas.bgresearchgate.net In one study, an unsubstituted benzimidazole-2-thione hydrazone containing methoxyphenyl moieties was found to preserve the functional and metabolic status of isolated rat hepatocytes subjected to oxidative stress, with effects similar to the known antioxidant quercetin. bas.bgresearchgate.net These compounds were shown to inhibit induced oxidative stress, suggesting their potential as hepatoprotectors. researchgate.net
Table 3: In Vitro Antioxidant Activity of Selected Benzimidazole Hydrazone Derivatives
| Assay | Compound with one -OH group | Compound with two -OH groups | Reference Compound | Source |
|---|---|---|---|---|
| DPPH Scavenging | Weak activity | High activity (up to 400-fold increase) | Trolox, Ferulic Acid | nih.gov |
| FRAP | Moderate activity | High activity | Trolox, Ferulic Acid | nih.gov |
| ORAC | Moderate activity | High activity | Trolox, Ferulic Acid | nih.gov |
Note: This table illustrates the structure-activity relationship for antioxidant potential within a class of benzimidazole derivatives.
In Vitro Antiviral Activity Evaluation
The benzimidazole scaffold is a key pharmacophore in the development of antiviral agents, with derivatives showing activity against a diverse range of viruses. nih.govnih.gov The structural versatility of the benzimidazole ring system allows for modifications that can lead to potent and broad-spectrum antiviral compounds. nih.gov
A novel series of 1H-benzo[d]imidazole-5-carboxamide derivatives were synthesized and evaluated for their activity against Yellow Fever Virus (YFV) and Zika Virus (ZIKV). nih.govresearchgate.net Several of these compounds were found to be effective against YFV in the low micromolar range in both Vero and hepatoma Huh-7 cells. nih.gov One compound, in particular, showed activity against both YFV (EC50 = 1.7 ± 0.8 µM) and ZIKV (EC50 = 4.5 ± 2.1 µM). researchgate.net
Other studies have reported on benzo[d]imidazole-based heterocycles as broad-spectrum antiviral agents with inhibitory activities against HIV-1, Hepatitis C Virus (HCV), and Influenza A virus (H1N1). nih.gov Mechanistic investigations suggest that these compounds can target specific viral enzymes. For example, in vitro screening was performed against HIV-1 reverse transcriptase (RT) and HCV NS3/4A serine protease. nih.gov Furthermore, new 1,2,3-triazole glycosides incorporating a benzimidazole core have been tested for their ability to inhibit the neuraminidase of influenza A viruses (H5N1 and H1N1). nih.gov One such compound demonstrated a 50% inhibitory concentration (IC50) of 2.75 µM against H5N1 virus neuraminidase in docking analyses. nih.gov
Table 4: Reported In Vitro Antiviral Activity of Benzimidazole Derivatives
| Compound Class | Target Virus | Activity Metric | Potency | Source |
|---|---|---|---|---|
| 1H-benzo[d]imidazole-5-carboxamides | Yellow Fever Virus (YFV) | EC50 | 1.7 ± 0.8 µM | researchgate.net |
| 1H-benzo[d]imidazole-5-carboxamides | Zika Virus (ZIKV) | EC50 | 4.5 ± 2.1 µM | researchgate.net |
| Benzo[d]imidazole-based heterocycles | HIV-1, HCV, H1N1 | Inhibition | Promising results | nih.gov |
Structure Activity Relationship Sar Studies of 5 Ethyl 1h Benzo D Imidazole 2 3h Thione Analogues
Influence of Substituent Position and Nature on In Vitro Biological Efficacy
The electronic properties of substituents on the benzimidazole (B57391) ring play a pivotal role in their biological activity. For instance, in a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, halogen substitutions were found to enhance biological activity due to their electron-withdrawing effects. nih.gov This suggests that for analogues of 5-ethyl-1H-benzo[d]imidazole-2(3H)-thione, the introduction of electron-withdrawing groups on the benzene (B151609) ring could potentially enhance their biological profile.
Steric factors also have a profound impact on the activity of benzimidazole analogues. In a study of 1H-benzo[d]imidazole based PqsR inhibitors, the size of the substituent at the R3 position was critical. nih.gov While smaller substituents like ethyl and isopropyl led to increased activity, bulkier groups such as neopentyl, hexyl, and N-methylpiperidyl resulted in a significant reduction in potency. nih.gov This indicates that for this compound analogues, there is likely an optimal size for substituents at various positions to ensure a proper fit within the target's binding site.
Table 1: Influence of R3 Substituent Size on PqsR Inhibitory Activity of 1H-benzo[d]imidazole Analogues nih.gov
| Compound | R3 Substituent | IC50 in PAO1-L (μM) |
| 6e | Ethyl | 0.15 ± 0.01 |
| 6f | Isopropyl | 0.07 ± 0.01 |
| 6i | Cyclopropyl | 0.12 ± 0.01 |
| 6j | Cyclobutyl | 0.09 ± 0.01 |
| 6s | Oxetane | 0.08 ± 0.01 |
| 6h | Neopentyl | 0.40 ± 0.03 |
| 6k | Cyclopentyl | 0.44 ± 0.03 |
| 6l | Hexyl | 1.75 ± 0.07 |
| 6m | Ethyloxymethylbenzene | 0.98 ± 0.05 |
| 6r | N-methylpiperidyl | >10 |
Positional scanning is a key strategy in lead optimization, involving the systematic exploration of substituent placement around the molecular scaffold. For benzimidazole derivatives, the position of substituents on the benzene ring can dramatically alter biological activity. For example, in a series of PqsR inhibitors, a chlorine atom at the 6-position of the benzo[d]imidazole ring was found to be important for biological activity. nih.gov Moving the chlorine to the 5-position or introducing an additional chlorine atom abolished the activity. nih.gov
Lead optimization for benzimidazole-based compounds often involves a multi-pronged approach. This includes exploring the steric and lipophilic requirements for optimal potency, introducing polar functional groups to improve drug-like properties, and investigating the effect of halogen substitutions on different parts of the molecule. nih.gov Such strategies aim to enhance potency, selectivity, and pharmacokinetic properties of the lead compound. A hit-to-lead optimization effort for a class of benzimidazole-based activators of AMP-activated protein kinase exemplifies this approach, resulting in the discovery of a potent and selective clinical candidate. nih.gov
Role of Tautomerism and Conformational Flexibility in Biological Recognition
The benzimidazole-2(3H)-thione core of the target compound can exist in two tautomeric forms: the thione and the thiol form. researchgate.net The predominant tautomer can be influenced by the solvent and the electronic nature of the substituents. The ability to exist in different tautomeric forms can be critical for biological recognition, as each tautomer presents a different set of hydrogen bond donors and acceptors, as well as a distinct shape and electronic distribution. The thione form is generally favored, as confirmed by NMR spectroscopy and X-ray crystallography for the parent 1H-benzo[d]imidazole-2(3H)-thione. researchgate.net
Pharmacophore Modeling and Ligand Efficiency Determinations
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For a series of benzimidazole-based inhibitors, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The thione group in this compound can act as a hydrogen bond acceptor, while the N-H group can be a hydrogen bond donor. The ethyl group and the benzene ring contribute to hydrophobic interactions.
Coordination Chemistry of Benzimidazole 2 3h Thione Ligands
Synthesis and Characterization of Metal Complexes with Benzimidazole-2(3H)-thione
The synthesis of metal complexes with 5-ethyl-1H-benzo[d]imidazole-2(3H)-thione typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. While specific literature on the metal complexes of the 5-ethyl substituted derivative is not abundant, the general synthetic routes for analogous benzimidazole-2(3H)-thione ligands can be extrapolated. These reactions are often carried out in polar solvents like ethanol or methanol (B129727) to facilitate the dissolution of both the ligand and the metal salt. The stoichiometry of the reactants can be varied to isolate complexes with different metal-to-ligand ratios.
Characterization of the resulting complexes is crucial to confirm their formation and elucidate their properties. Standard techniques employed include:
Elemental Analysis: To determine the empirical formula of the complex and thus the metal-to-ligand ratio.
Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the central metal ion, which provides insights into its oxidation state and the geometry of the complex.
Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules.
For instance, the synthesis of the related ligand, 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, has been reported, involving the reaction of N1-ethylbenzene-1,2-diamine with carbon disulfide in pyridine. The resulting ligand was characterized by 1H NMR and 13C NMR spectroscopy, confirming its molecular structure.
Table 1: Physicochemical and Spectroscopic Data for a Related Ligand
| Compound | Molecular Formula | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | C9H10N2S | 120-122 | 1.19 (t, 3H, CH3), 3.82 (q, 2H, CH2), 6.83-7.08 (m, 4H, Ar-H), 10.87 (s, 1H, NH) | 13.8, 34.8, 107.9, 108.8, 120.4, 120.6, 128.3, 129.8, 153.9 |
Data for 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, an isomer of the title compound.
Investigation of Ligand Binding Modes and Coordination Geometries
The this compound ligand possesses multiple potential donor sites, primarily the two nitrogen atoms of the imidazole (B134444) ring and the exocyclic sulfur atom. This versatility allows for a variety of coordination modes, including monodentate, bidentate, and bridging fashions.
Monodentate Coordination: The ligand can coordinate to a metal center through either the thione sulfur atom or one of the imidazole nitrogen atoms. Coordination through the sulfur atom is common for soft metal ions, while coordination through a nitrogen atom is favored by harder metal ions.
Bidentate Chelation: The ligand can act as a bidentate chelating agent, coordinating to the metal ion through both a nitrogen and the sulfur atom, forming a stable five-membered chelate ring.
Bridging Coordination: In polynuclear complexes, the ligand can bridge two metal centers, with the sulfur and nitrogen atoms coordinating to different metal ions.
The coordination geometry around the central metal ion is dictated by factors such as the nature of the metal ion, the metal-to-ligand ratio, and the presence of other coordinating ligands or counter-ions. Common geometries observed for transition metal complexes with benzimidazole-based ligands include tetrahedral, square planar, and octahedral configurations. X-ray crystallography is the definitive technique for determining the precise binding modes and coordination geometries in the solid state. For the related 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, crystal structure analysis revealed a planar molecular structure with intermolecular N—H⋯S hydrogen bonds forming pseudocentrosymmetric dimers.
Spectroscopic Analysis of Metal-Ligand Interactions within Complexes
Spectroscopic techniques are invaluable for probing the interaction between the this compound ligand and the metal ion.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide strong evidence of complex formation. Key vibrational bands to monitor include the ν(N-H), ν(C=S), and ν(C=N) stretching frequencies. A shift in the ν(C=S) band to lower wavenumbers is indicative of coordination through the sulfur atom. Similarly, changes in the ν(N-H) and ν(C=N) bands suggest the involvement of the imidazole nitrogen atoms in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-S and M-N bonds.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. The d-d transitions of the metal ion are sensitive to the ligand field, and their positions and intensities can help in assigning the geometry (e.g., octahedral or tetrahedral). Charge transfer bands (ligand-to-metal or metal-to-ligand) can also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can indicate the binding sites. For instance, a downfield shift of the N-H proton signal can suggest its involvement in coordination or hydrogen bonding.
Computational Studies on Metal-Ligand Bonding and Stability
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for complementing experimental studies in coordination chemistry. DFT calculations can provide valuable insights into:
Optimized Geometries: Theoretical calculations can predict the most stable three-dimensional structures of the metal complexes, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography.
Electronic Structure and Bonding: Analysis of the molecular orbitals and charge distribution can elucidate the nature of the metal-ligand bond (e.g., covalent vs. ionic character) and identify the orbitals involved in the coordination.
Vibrational Frequencies: Theoretical calculations of the vibrational frequencies can aid in the assignment of the experimental IR and Raman spectra, helping to confirm the coordination modes.
Thermodynamic Parameters: The stability of the complexes can be assessed by calculating their formation energies and other thermodynamic parameters.
While no specific computational studies on the metal complexes of this compound were found, DFT studies on similar benzimidazole-metal complexes have been reported, providing a framework for future computational investigations on this system.
In Vitro Biological Activity of Benzimidazole-2(3H)-thione Coordination Complexes
Benzimidazole (B57391) derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The coordination of a metal ion to a biologically active ligand can often enhance its therapeutic potential. This enhancement can be attributed to several factors, such as increased lipophilicity, which facilitates transport across cell membranes, and the ability of the metal ion to interact with biological targets.
The in vitro biological activity of the coordination complexes of this compound would typically be evaluated against various pathogenic microorganisms and cancer cell lines.
Cytotoxic Activity: The anticancer potential is evaluated by determining the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50). For instance, various imidazole-2(3H)-thione derivatives have been synthesized and shown to exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). nih.gov The mechanism of action is often investigated to understand how these compounds induce cell death, for example, through apoptosis or cell cycle arrest. nih.gov
While specific data for the in vitro biological activity of metal complexes of this compound is not available in the reviewed literature, the known bioactivity of related compounds suggests that this would be a promising area for future research.
Future Directions and Emerging Research Avenues for 5 Ethyl 1h Benzo D Imidazole 2 3h Thione
Exploration of Novel Synthetic Pathways and Catalytic Systems
The classical synthesis of benzimidazole-2-thiones involves the reaction of an o-phenylenediamine (B120857) derivative with carbon disulfide. nih.govnih.gov For instance, the related compound 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione is synthesized by reacting N1-ethylbenzene-1,2-diamine with carbon disulfide in the presence of pyridine. nih.gov Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 5-ethyl-1H-benzo[d]imidazole-2(3H)-thione and its derivatives.
Exploration is anticipated in the following areas:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for benzimidazole (B57391) derivatives.
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher purity and scalability, which are crucial for generating compound libraries.
Novel Catalytic Systems: Research into new catalysts could provide milder reaction conditions and greater functional group tolerance. For example, silver-based catalysts like Ag2CO3/TFA have been used to promote the intramolecular cyclization of related N-Boc-2-alkynylbenzimidazoles, indicating the potential for metal-catalyzed routes to novel fused benzimidazole systems. nih.gov The development of catalysts for direct C-H functionalization on the benzimidazole core could also open up new pathways for derivatization.
Rational Design of Highly Selective Molecular Probes for Specific Biological Targets
While the broad biological activities of benzimidazoles are known, the specific targets of this compound are not well-defined. Future work will involve the rational design of derivatives to act as selective molecular probes, enabling the identification and validation of biological targets. This involves modifying the core structure to incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups for covalent labeling of target proteins.
The design process will be guided by structure-activity relationship (SAR) studies, which are foundational to understanding how chemical modifications influence biological activity. nih.gov For example, SAR studies on 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols revealed that different aromatic substituents significantly impacted their inhibitory activity against α-glucosidase. nih.gov Similar systematic modifications to the this compound scaffold, particularly at the N1 and N3 positions, could yield highly potent and selective ligands for enzymes, receptors, or DNA, as seen with other benzimidazole derivatives that target human topoisomerase I. nih.gov
Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies
To rapidly explore the therapeutic potential of the this compound scaffold, its integration with modern drug discovery platforms is essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. researchgate.net
Future strategies will likely involve:
Combinatorial Library Synthesis: Utilizing the novel synthetic pathways mentioned previously, large libraries of derivatives of this compound can be created. This involves systematically varying substituents on the benzene (B151609) ring and at the nitrogen positions to generate a diverse set of molecules. Multi-step synthetic schemes, as employed for other complex benzimidazoles, provide a framework for building such libraries. nih.gov
Phenotypic and Target-Based Screening: These libraries can be subjected to HTS in various assays. Phenotypic screens can identify compounds that produce a desired effect in cells or organisms without a preconceived target. Target-based screens will test the library against specific enzymes or receptors implicated in diseases like cancer, microbial infections, or metabolic disorders, for which benzimidazoles have already shown promise. researchgate.netnih.gov
Advanced Theoretical Predictions for Undiscovered Biological Activities and Applications
Computational chemistry and bioinformatics are powerful tools for predicting the biological activities of small molecules, thereby guiding synthetic efforts and biological testing. mdpi.com For this compound, advanced theoretical predictions will be crucial for uncovering new therapeutic applications.
Key computational approaches include:
Molecular Docking and Dynamics: In silico molecular docking studies can predict the binding affinity and orientation of the compound and its derivatives within the active sites of various proteins. researchgate.netacs.orgrsc.org For example, docking has been used to rationalize the antifungal activity of benzimidazole-2-thione derivatives by showing their interaction with enzymes like lanosterol (B1674476) 14-α demethylase. researchgate.net Molecular dynamics simulations can further assess the stability of these predicted ligand-protein complexes over time. acs.orgrsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity, enabling the prediction of the potency of novel, unsynthesized compounds.
Pharmacophore Modeling and Virtual Screening: By identifying the key structural features responsible for a known biological activity, a pharmacophore model can be created. This model can then be used to virtually screen large compound databases to identify other molecules, including novel benzimidazole derivatives, with a high probability of having the same activity.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics for synthesis and further testing. rsc.org
By leveraging these predictive models, researchers can efficiently navigate the vast chemical space of this compound derivatives to identify candidates with novel and potent biological activities.
Q & A
Q. What are the optimal synthetic routes for 5-ethyl-1H-benzo[d]imidazole-2(3H)-thione, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as condensation of substituted o-phenylenediamine derivatives with carbon disulfide (CS₂) under basic conditions. For example:
- Step 1: React 4-ethyl-o-phenylenediamine with CS₂ in ethanol at 80°C for 4–6 hours to form the benzimidazole-thione core .
- Step 2: Purify via recrystallization using ethanol or acetonitrile. Yield optimization requires precise control of temperature, solvent polarity, and stoichiometric ratios.
Key Data:- Ethanol as solvent improves solubility of intermediates.
- Yields drop below 60% if reaction temperature exceeds 90°C due to side-product formation.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify protons on the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.7 ppm for CH₂) and aromatic protons (δ ~7.0–7.5 ppm). Thione sulfur induces deshielding in adjacent carbons (C2: δ ~165–170 ppm) .
- IR Spectroscopy: Confirm the C=S stretch at 1150–1250 cm⁻¹ and N-H stretch at 3200–3400 cm⁻¹ .
- Mass Spectrometry: Molecular ion peak [M+H]⁺ should match the molecular formula (C₉H₁₀N₂S, exact mass: 178.06 Da).
Q. What computational methods are used to predict the electronic properties of benzimidazole-thione derivatives?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is standard for:
- HOMO-LUMO Analysis: Predicts reactivity (e.g., HOMO energy ~ -5.8 eV for 5-ethyl derivatives indicates nucleophilic sites at the thione sulfur) .
- Molecular Electrostatic Potential (MEP): Maps regions of electron density, guiding intermolecular interaction studies .
Advanced Research Questions
Q. How do discrepancies arise between DFT-optimized geometries and experimental X-ray crystallographic data for 5-ethyl-benzimidazole-thiones?
Methodological Answer: Discrepancies often stem from:
- Crystal Packing Effects: DFT models isolated molecules, while X-ray data include intermolecular forces (e.g., N-H···S hydrogen bonds shorten bond lengths by ~0.02 Å in crystals) .
- Thermal Motion: Dynamic effects in X-ray data may distort bond angles vs. static DFT models.
Example:
| Bond | X-Ray (Å) | DFT (Å) | Deviation |
|---|---|---|---|
| C1–C2 (aromatic) | 1.39 | 1.41 | +0.02 |
| C–S (thione) | 1.68 | 1.65 | -0.03 |
Q. What strategies resolve contradictions in antibacterial activity data for 5-ethyl derivatives against Staphylococcus epidermidis?
Methodological Answer:
- In Silico Docking: Use AutoDock Vina to simulate binding to bacterial targets (e.g., PDB: 4EJV). Higher binding energy (> -8.0 kcal/mol) correlates with stronger inhibition .
- ADMET Profiling: Predict pharmacokinetics (e.g., Lipinski’s Rule compliance) to exclude false positives from poor bioavailability .
- Experimental Validation: Perform MIC assays with controls (e.g., chloramphenicol) and replicate under standardized CLSI guidelines.
Q. How can Hirshfeld surface analysis and energy frameworks elucidate intermolecular interactions in 5-ethyl-benzimidazole-thione crystals?
Methodological Answer:
- Hirshfeld Surfaces: Quantify interaction contributions (e.g., N-H···S = 24–25%, C-H···π = 15%) using CrystalExplorer .
- Energy Frameworks: Visualize dominant interaction energies (electrostatic, dispersion) to explain packing motifs. For example, π-stacking energy > 4 kJ/mol stabilizes layered structures .
Q. What mechanistic insights explain the dual thione/tautomeric thiol reactivity in 5-ethyl derivatives?
Methodological Answer:
- Tautomer Stability: Thione form (C=S) is 10–15 kcal/mol more stable than thiol (S-H) due to aromaticity preservation, confirmed via NMR kinetics in DMSO-d₆ .
- Reactivity Pathways: Thione sulfur acts as a nucleophile in alkylation reactions (e.g., with methyl iodide), forming sulfides for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
